molecular formula C14H16ClF3N2O2 B1403641 Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 1311279-23-8

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1403641
CAS No.: 1311279-23-8
M. Wt: 336.74 g/mol
InChI Key: SHDFVGYIVKTKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H16ClF3N2O2. It is known for its unique structural features, which include a trifluoromethyl group and a pyridyl ring.

Safety and Hazards

The safety and hazards associated with “Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate” are not explicitly stated in the available resources .

Future Directions

TFMP derivatives, including “Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate”, are expected to have many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds.

Cellular Effects

The effects of Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines and thereby exerting anti-inflammatory effects . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the context . This binding often involves interactions with amino acid residues in the enzyme’s active site, which can alter the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that its effects on cellular function can persist, but may diminish as the compound degrades. This degradation can also lead to the formation of metabolites that may have different biological activities.

Dosage Effects in Animal Models

The effects of Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate vary with dosage in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells by membrane transporters, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

The synthesis of Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-8-10(14(16,17)18)7-11(15)19-12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDFVGYIVKTKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.